2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and are used in similar applications.
Uniqueness
2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
573697-30-0 |
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Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-amino-6-methyl-5-propyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H16N4/c1-3-5-10-9(2)18-14(16)11(8-15)13(10)12-6-4-7-17-12/h4,6-7,17H,3,5H2,1-2H3,(H2,16,18) |
InChI Key |
UNYKTSQASJJEEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(C(=C1C2=CC=CN2)C#N)N)C |
Origin of Product |
United States |
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